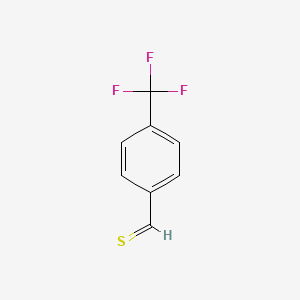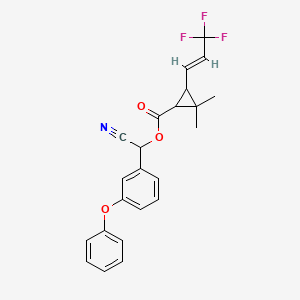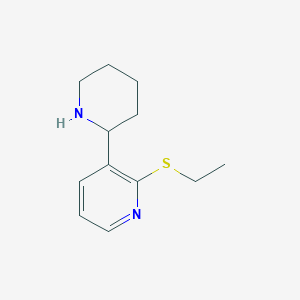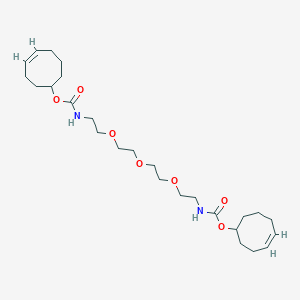
N-(9-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide is a complex organic compound with a unique structure that incorporates multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide involves several steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the tetrahydrofuran ring are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing reagents.
Attachment of the Bis(4-methoxyphenyl)(phenyl)methoxy Group: This step involves the reaction of the protected tetrahydrofuran derivative with bis(4-methoxyphenyl)(phenyl)methanol under acidic conditions to form the desired ether linkage.
Final Coupling: The final step involves coupling the purine derivative with the protected tetrahydrofuran derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-(9-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Aplicaciones Científicas De Investigación
N-(9-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide has several scientific research applications:
Medicinal Chemistry: Potential use as an antiviral or anticancer agent due to its purine structure.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Biological Research: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of N-(9-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide involves its interaction with specific molecular targets. The purine ring allows it to interact with enzymes and receptors involved in cellular processes. This interaction can inhibit or modulate the activity of these targets, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a similar mechanism of action.
N-(9-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide: A closely related compound with a different amide group.
Uniqueness
The uniqueness of N-(9-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide lies in its complex structure, which combines multiple functional groups and a protected tetrahydrofuran ring. This structure provides unique chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C41H51N5O7Si |
|---|---|
Peso molecular |
754.0 g/mol |
Nombre IUPAC |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C41H51N5O7Si/c1-26(2)37(47)44-39-43-36-35(38(48)45-39)42-25-46(36)34-23-32(53-54(8,9)40(3,4)5)33(52-34)24-51-41(27-13-11-10-12-14-27,28-15-19-30(49-6)20-16-28)29-17-21-31(50-7)22-18-29/h10-22,25-26,32-34H,23-24H2,1-9H3,(H2,43,44,45,47,48)/t32-,33+,34+/m0/s1 |
Clave InChI |
AUSYBOBGFIDGBK-LBFZIJHGSA-N |
SMILES isomérico |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride](/img/structure/B15061628.png)


palladium(II) dichloromethane](/img/structure/B15061646.png)
![[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15061654.png)
![tert-butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15061664.png)
![(3aS,6R,8aR)-6-methyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]furo[3,4-b]pyridine](/img/structure/B15061673.png)




![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B15061699.png)
